molecular formula C18H15BrSn B3338548 Bromo(triphenyl)stannane CAS No. 962-89-0

Bromo(triphenyl)stannane

Cat. No.: B3338548
CAS No.: 962-89-0
M. Wt: 429.9 g/mol
InChI Key: FAMUPMBATZGWOV-UHFFFAOYSA-M
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Description

Bromo(triphenyl)stannane, also known as bromotriphenylstannane, is an organotin compound with the molecular formula C18H15BrSn. It is a derivative of stannane where a bromine atom is bonded to a tin atom, which is further bonded to three phenyl groups. This compound is of significant interest in organic synthesis and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo(triphenyl)stannane can be synthesized through various methods, one of the most common being the reaction of triphenyltin chloride with lithium bromide in an organic solvent such as tetrahydrofuran. The reaction typically proceeds at room temperature and yields this compound as a white crystalline solid.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where triphenyltin chloride is reacted with bromine or a bromine-containing compound under controlled conditions. The reaction is monitored to ensure complete conversion and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bromo(triphenyl)stannane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines are used under mild conditions.

    Stille Coupling: Palladium catalysts are employed, and the reaction is typically carried out in the presence of a base such as cesium carbonate.

Major Products:

    Substitution Reactions: The major products are organotin compounds where the bromine atom is replaced by the nucleophile.

    Stille Coupling: The major products are biaryl or diaryl compounds, depending on the organic halide used.

Scientific Research Applications

Bromo(triphenyl)stannane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.

    Biology and Medicine: Organotin compounds, including this compound, are studied for their potential biological activities, including antifungal and anticancer properties.

    Industry: It is used in the production of polymers and other materials where organotin compounds serve as catalysts or stabilizers.

Mechanism of Action

The mechanism of action of bromo(triphenyl)stannane in chemical reactions involves the formation of a tin-carbon bond, which can then participate in various transformations. In Stille coupling reactions, the palladium catalyst facilitates the transfer of the organic group from the tin atom to the organic halide, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Bromo(triphenyl)stannane can be compared with other organotin compounds such as:

    Triphenyltin chloride: Similar in structure but contains a chlorine atom instead of bromine.

    Tributyltin hydride: Used in radical reactions and has different reactivity due to the presence of butyl groups.

    Trimethyltin chloride: More reactive due to the presence of smaller methyl groups.

Uniqueness: this compound is unique due to its ability to participate in Stille coupling reactions, providing a versatile tool for the formation of carbon-carbon bonds in organic synthesis. Its stability and ease of handling make it a preferred reagent in many synthetic applications.

Properties

IUPAC Name

bromo(triphenyl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.BrH.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMUPMBATZGWOV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301339477
Record name Bromotriphenylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301339477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

962-89-0
Record name Stannane, bromotriphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000962890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromotriphenylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301339477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stannane, bromotriphenyl-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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